molecular formula C19H24F3N3O2 B8213284 (2R,5S)-tert-Butyl 4-(4-cyano-3-(trifluoromethyl)phenyl)-2,5-dimethylpiperazine-1-carboxylate

(2R,5S)-tert-Butyl 4-(4-cyano-3-(trifluoromethyl)phenyl)-2,5-dimethylpiperazine-1-carboxylate

Cat. No.: B8213284
M. Wt: 383.4 g/mol
InChI Key: HXUQETXTBKMLAE-QWHCGFSZSA-N
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Description

(2R,5S)-tert-Butyl 4-(4-cyano-3-(trifluoromethyl)phenyl)-2,5-dimethylpiperazine-1-carboxylate: is a complex organic compound characterized by its intricate molecular structure, which includes a piperazine ring, a cyano group, and a trifluoromethyl group[_{{{CITATION{{{1{2R,5S)-4-[4-cyano-3-(trifluoromethyl)phenyl]-2,5-dimethyl-N-6 ...{{{CITATION{{{_2{YM-580 - Drug Targets, Indications, Patents - Synapse - Patsnap](https://synapse.patsnap.com/drug/f71e5433543443faa52e5f8a69a4b505).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the piperazine ring. One common approach is the reaction of a suitable amine with a trifluoromethylated phenyl compound under controlled conditions[_{{{CITATION{{{1{2R,5S)-4-[4-cyano-3-(trifluoromethyl)phenyl]-2,5-dimethyl-N-6 .... The reaction conditions often require the use of strong bases or acids, and the process may involve protection and deprotection steps to ensure the correct stereochemistry[{{{CITATION{{{_1{2R,5S)-4-[4-cyano-3-(trifluoromethyl)phenyl]-2,5-dimethyl-N-6 ....

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, requiring careful control of reaction parameters to ensure consistency and yield. Large-scale reactors and advanced purification techniques would be employed to achieve the desired purity and enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{2R,5S)-4-[4-cyano-3-(trifluoromethyl)phenyl]-2,5-dimethyl-N-6 ....

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a catalyst or lithium aluminum hydride (LiAlH₄).

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or cyanides.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form carboxylic acids or ketones.

  • Reduction: Reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: Its interactions with biological systems can be studied to understand its potential as a therapeutic agent.

  • Medicine: The compound has been investigated for its potential use in treating conditions such as prostate cancer, given its antiandrogenic properties.

  • Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects primarily through its interaction with androgen receptors (AR). By acting as an antagonist, it inhibits the binding of androgens to these receptors, thereby reducing the effects of androgens in the body. This mechanism is particularly relevant in the treatment of prostate cancer, where reducing androgen activity can slow the progression of the disease.

Comparison with Similar Compounds

  • Bicalutamide

  • Flutamide

  • Nilutamide

  • Enzalutamide

This compound's unique structure and properties make it a valuable candidate for further research and development in various scientific and industrial applications.

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Properties

IUPAC Name

tert-butyl (2R,5S)-4-[4-cyano-3-(trifluoromethyl)phenyl]-2,5-dimethylpiperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24F3N3O2/c1-12-11-25(17(26)27-18(3,4)5)13(2)10-24(12)15-7-6-14(9-23)16(8-15)19(20,21)22/h6-8,12-13H,10-11H2,1-5H3/t12-,13+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXUQETXTBKMLAE-QWHCGFSZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(CN1C(=O)OC(C)(C)C)C)C2=CC(=C(C=C2)C#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN([C@H](CN1C(=O)OC(C)(C)C)C)C2=CC(=C(C=C2)C#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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